1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a chemical compound characterized by its unique structure that incorporates a boronate group. The compound has the molecular formula and a molecular weight of 250.13 g/mol. It features a phenolic structure substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Controlled conditions are often required to prevent side reactions.
Research indicates that compounds containing boronate groups have significant biological activity. They can interact with biological molecules such as proteins and nucleic acids. Specifically, 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol may exhibit properties that could be explored for therapeutic applications, particularly in cancer treatment and drug delivery systems due to the reversible covalent bonding capabilities of boronates.
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol typically involves several key steps:
Optimized methods may involve continuous flow reactors for industrial-scale production to enhance yield and purity.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has several applications:
Studies on the interactions of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol with biological targets are crucial for understanding its potential therapeutic effects. The compound's ability to form reversible covalent bonds with diols makes it suitable for various biochemical applications. This property is particularly useful in drug design and development where targeted delivery systems are required.
Several compounds share structural similarities with 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C15H19BN2O | 0.87 |
1-(Phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C16H23BNO2 | 0.86 |
5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C16H23BNO2 | 0.95 |
1-(Phenyl)-4-(boron-containing group) | C14H21BO3 | Unique in its specific functionalization |
These compounds highlight the versatility of the boronate functionality while emphasizing the unique characteristics of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol in terms of its specific applications and reactivity profiles.
Irritant